molecular formula C14H19NO3S B2422580 methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate CAS No. 403835-57-4

methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate

Cat. No.: B2422580
CAS No.: 403835-57-4
M. Wt: 281.37
InChI Key: KSMDSBABNDFPSA-UHFFFAOYSA-N
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Description

methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a sulfanylpropanoate group linked to a dimethylanilino moiety. It is extensively used in various fields, ranging from drug synthesis to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate typically involves the reaction of 3-mercaptopropionic acid with 2-(2,4-dimethylanilino)-2-oxoethyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The anilino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the sulfanyl and anilino groups, which can form covalent or non-covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,3-dimethylanilino)benzoate
  • Methyl 3-(2,4-dimethylanilino)propanoate

Uniqueness

methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-4-5-12(11(2)8-10)15-13(16)9-19-7-6-14(17)18-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMDSBABNDFPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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